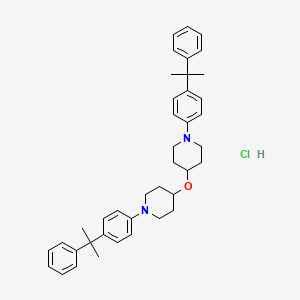

4,4'-Oxybis(1-(4-(2-phenylpropan-2-yl)phenyl)piperidine) hydrochloride

Description

4,4'-Oxybis(1-(4-(2-phenylpropan-2-yl)phenyl)piperidine) hydrochloride is a symmetrical piperidine derivative characterized by an oxybis linker connecting two piperidine moieties. Each piperidine ring is substituted at the 1-position with a 4-(2-phenylpropan-2-yl)phenyl group. The hydrochloride salt enhances aqueous solubility, a common feature in pharmaceutical intermediates or active ingredients.

Properties

Molecular Formula |

C40H49ClN2O |

|---|---|

Molecular Weight |

609.3 g/mol |

IUPAC Name |

1-[4-(2-phenylpropan-2-yl)phenyl]-4-[1-[4-(2-phenylpropan-2-yl)phenyl]piperidin-4-yl]oxypiperidine;hydrochloride |

InChI |

InChI=1S/C40H48N2O.ClH/c1-39(2,31-11-7-5-8-12-31)33-15-19-35(20-16-33)41-27-23-37(24-28-41)43-38-25-29-42(30-26-38)36-21-17-34(18-22-36)40(3,4)32-13-9-6-10-14-32;/h5-22,37-38H,23-30H2,1-4H3;1H |

InChI Key |

AUMZTKYIOJXCMK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)N3CCC(CC3)OC4CCN(CC4)C5=CC=C(C=C5)C(C)(C)C6=CC=CC=C6.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Oxybis(1-(4-(2-phenylpropan-2-yl)phenyl)piperidine) hydrochloride typically involves multiple steps, including the formation of the piperidine ring and the introduction of phenyl groups. Common synthetic methods include:

Cyclization Reactions: Formation of the piperidine ring through cyclization reactions involving appropriate precursors.

Substitution Reactions: Introduction of phenyl groups via substitution reactions using reagents like phenyl halides.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4,4’-Oxybis(1-(4-(2-phenylpropan-2-yl)phenyl)piperidine) hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride.

Substitution Reagents: Phenyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4,4’-Oxybis(1-(4-(2-phenylpropan-2-yl)phenyl)piperidine) hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities and interactions with biological systems.

Medicine: Investigated for its potential therapeutic effects and pharmacological properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,4’-Oxybis(1-(4-(2-phenylpropan-2-yl)phenyl)piperidine) hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The target compound’s dimeric structure distinguishes it from monomeric piperidine derivatives. The oxybis linker and bulky 2-phenylpropan-2-yl substituents contribute to its high molecular weight (C₃₈H₄₄N₂O₂·HCl), likely influencing lipophilicity, membrane permeability, and binding avidity. Below is a comparative analysis with structurally related compounds from the evidence:

Table 1: Structural and Physical Properties

Functional Differences

- Lipophilicity and Bioavailability : The target compound’s 2-phenylpropan-2-yl groups increase lipophilicity compared to polar derivatives like 4a (thiazolidinedione) or 14g (morpholine). This may enhance membrane permeability but reduce aqueous solubility, necessitating salt forms (e.g., hydrochloride) for drug delivery .

- Stability : High melting points (>250°C) in analogs like 4a and 14g suggest thermal stability, likely shared by the target compound due to its rigid, symmetrical structure .

- Pharmacological Targets: Monomeric analogs such as Vicriviroc (CCR5 antagonist) and H3 antagonists () target specific receptors. The dimeric structure of the target compound could enable multivalent binding or novel mechanisms, though this remains speculative without direct data .

Biological Activity

4,4'-Oxybis(1-(4-(2-phenylpropan-2-yl)phenyl)piperidine) hydrochloride, designated by CAS number 1185296-87-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological profiles, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex piperidine structure with a phenylpropan substituent that may influence its interaction with biological targets. Its molecular formula and structural details are crucial for understanding its biological activity.

Pharmacological Effects

Research indicates that compounds similar to 4,4'-Oxybis have shown various biological activities, including:

- Antiviral Activity : Analogues of piperidine derivatives have demonstrated effectiveness against viruses such as HCoV-229E and SARS-CoV-2. For instance, certain derivatives exhibited EC50 values in the low micromolar range, indicating significant antiviral potency .

- Cytotoxicity : The selectivity index (SI), calculated as the ratio of CC50 (cytotoxic concentration) to EC50 (effective concentration), is a critical measure in assessing the safety profile of these compounds. Compounds with higher SI values are preferred as they indicate lower toxicity relative to their antiviral efficacy .

The biological activity of 4,4'-Oxybis is hypothesized to involve interactions with specific receptors or enzymes. For example, piperidine derivatives have been studied for their ability to modulate neurotransmitter systems, particularly serotonin receptors .

Table 1: Summary of Biological Activities

| Compound Name | Activity Type | EC50 Value (µM) | CC50 Value (µM) | Selectivity Index |

|---|---|---|---|---|

| 4,4'-Oxybis | Antiviral (HCoV) | 3.3 | 100 | 30.3 |

| Analogue A | Antiviral (SARS) | 5.2 | 60 | 11.5 |

| Analogue B | Cytotoxicity | N/A | 30 | N/A |

Note: Values are indicative and derived from various studies on related compounds.

Case Study: Antiviral Efficacy

In a study assessing the antiviral potential against HCoV-229E, several piperidine analogues were evaluated in human embryonic lung fibroblasts. The results showed that modifications in the piperidine structure significantly affected both antiviral potency and cytotoxicity . The compound's ability to inhibit viral replication while maintaining a favorable safety profile highlights its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.